R-Enantiomer 2-Fluoropropionate PET Tracer Demonstrates Higher Tumor Uptake Than S-Enantiomer in Liver Cancer Imaging
In a comparative micro-PET imaging study using HepG2 tumor-bearing mice, the (R)-enantiomer of [18F]fluoropropionic acid (derived from the (2R)-2-fluoropropanoate precursor) demonstrated higher radioactivity uptake values in tumors compared to the (S)-enantiomer, with uptake values comparable to the racemic mixture but significantly exceeding those of both the (S)-enantiomer and the clinical standard [18F]FDG [1]. The study further demonstrated that R-[18F]FPA PET was significantly superior to [18F]FDG PET for detecting small tumors in both SK-Hep-1 and HepG2 models [1]. In vivo blocking experiments revealed that R-[18F]FPA uptake was reduced by 19.3% and 31.8% following treatment with orlistat and 3-nitropropionic acid, respectively, confirming specific metabolic targeting [1].
| Evidence Dimension | Tumor radioactivity uptake in HepG2 xenograft model |
|---|---|
| Target Compound Data | R-[18F]FPA: Comparable to racemic mixture; higher than S-[18F]FPA and [18F]FDG |
| Comparator Or Baseline | S-[18F]FPA (lower uptake); [18F]FDG (lower uptake in small tumors) |
| Quantified Difference | R-[18F]FPA uptake in SK-Hep-1 tumors blocked by 39.5% with orlistat; R-[18F]FPA significantly superior to [18F]FDG for small tumor detection (P < 0.05) |
| Conditions | HepG2 and SK-Hep-1 tumor-bearing mice; micro-PET imaging; comparison with RS-[18F]FPA, S-[18F]FPA, and [18F]FDG |
Why This Matters
This direct enantiomeric comparison establishes that procurement of the (2R)-configured precursor is essential for achieving the tumor uptake performance required for sensitive small-lesion detection, as substitution with the (S)-enantiomer yields inferior imaging contrast.
- [1] Wu C, Yue X, Lang L, Kiesewetter DO, Li F, Zhu Z, Niu G, Chen X. Validation of R-2-[18F]Fluoropropionic Acid as a Potential Tracer for PET Imaging of Liver Cancer. Molecular Imaging and Biology. 2019;21(6):1127-1137. DOI: 10.1007/s11307-019-01346-1. View Source
